molecular formula C4H2ClFN2 B6227517 2-chloro-3-fluoropyrazine CAS No. 1823008-64-5

2-chloro-3-fluoropyrazine

Cat. No.: B6227517
CAS No.: 1823008-64-5
M. Wt: 132.5
InChI Key:
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Description

2-Chloro-3-fluoropyrazine is an organic compound with the molecular formula C4H2ClFN2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of both chlorine and fluorine atoms attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-fluoropyrazine typically involves the halogenation of pyrazine derivatives. One common method includes the reaction of 2-chloropyrazine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoropyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Chloro-3-fluoropyrazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-3-fluoropyrazine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Chloro-3-fluoropyridine: Another halogenated heterocycle with similar chemical properties.

    2-Chloro-5-fluoropyrazine: A derivative with a different substitution pattern on the pyrazine ring.

    Pyrrolopyrazine Derivatives: Compounds with a fused pyrrole and pyrazine ring system, exhibiting diverse biological activities.

Uniqueness: 2-Chloro-3-fluoropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1823008-64-5

Molecular Formula

C4H2ClFN2

Molecular Weight

132.5

Purity

95

Origin of Product

United States

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